4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the ethoxyphenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the triazole ring. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness: 4-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-12-8-6-11(7-9-12)19-14(17-18-15(19)21)13-5-3-4-10-16-13/h3-10H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIMZOKCYGHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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